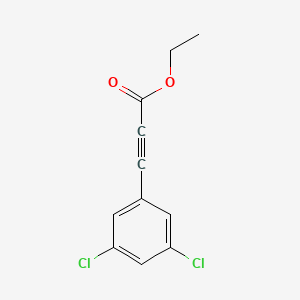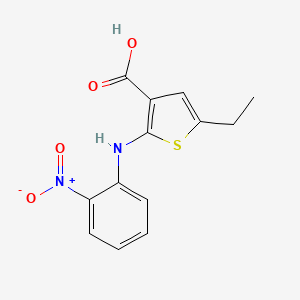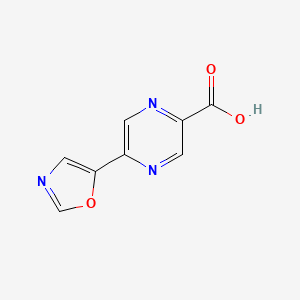![molecular formula C28H30FNO2 B8461578 5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- CAS No. 55477-16-2](/img/structure/B8461578.png)
5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- is a complex organic compound that features a chromeno[4,3-c]pyridine core structure
Méthodes De Préparation
The synthesis of 5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- involves multiple steps, including the formation of the chromeno[4,3-c]pyridine core and subsequent functionalization. The synthetic routes typically involve:
Formation of the Chromeno[4,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 4-fluorophenyl and pentan-2-yl groups through substitution reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments.
Analyse Des Réactions Chimiques
5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions may involve hydrogenation using palladium catalysts.
Substitution: Halogenation and nitration reactions can introduce additional functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperatures and pressures.
Major Products: Depending on the reaction, products can include various substituted derivatives of the original compound
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds include other chromeno[4,3-c]pyridine derivatives with different substituents. Compared to these, 5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
Propriétés
Numéro CAS |
55477-16-2 |
|---|---|
Formule moléculaire |
C28H30FNO2 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-10-prop-2-enoxychromeno[4,3-c]pyridine |
InChI |
InChI=1S/C28H30FNO2/c1-5-15-31-25-16-21(19(2)7-6-8-20-9-11-22(29)12-10-20)17-26-27(25)23-18-30-14-13-24(23)28(3,4)32-26/h5,9-14,16-19H,1,6-8,15H2,2-4H3 |
Clé InChI |
JGNOLEMBWWKEDT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC1=CC=C(C=C1)F)C2=CC3=C(C(=C2)OCC=C)C4=C(C=CN=C4)C(O3)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1h-Indole-2-carboxylic acid,1-[4-[[[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]-](/img/structure/B8461496.png)

![4,5,6,7-Tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride](/img/structure/B8461520.png)











